Cas no 1378795-51-7 (2-(Trifluoromethoxy)propionic acid)

2-(Trifluoromethoxy)propionic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethoxy)propionic acid
- (2S)-2-(Trifluoromethoxy) propanoic acid
- 2-(trifluoromethoxy)propanoic acid
- BBL102565
- STL556368
-
- インチ: 1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
- InChIKey: DTDBPQYWQLGLLH-UHFFFAOYSA-N
- ほほえんだ: FC(OC(C(=O)O)C)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 130
- トポロジー分子極性表面積: 46.5
2-(Trifluoromethoxy)propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV15248-1g |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 1g |
$773.00 | 2024-01-04 | |
TRC | T189810-250mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 250mg |
$ 3390.00 | 2022-06-02 | ||
TRC | T189810-100mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 100mg |
$ 1695.00 | 2022-06-02 | ||
TRC | T189810-50mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 50mg |
$ 1020.00 | 2022-06-02 | ||
A2B Chem LLC | AV15248-250mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 250mg |
$381.00 | 2024-01-04 | |
A2B Chem LLC | AV15248-500mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 500mg |
$577.00 | 2024-01-04 |
2-(Trifluoromethoxy)propionic acid 関連文献
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2-(Trifluoromethoxy)propionic acidに関する追加情報
2-(Trifluoromethoxy)propionic Acid: A Comprehensive Overview
The compound with CAS No. 1378795-51-7, commonly referred to as 2-(Trifluoromethoxy)propionic acid, has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound is a derivative of propionic acid, with a trifluoromethoxy group attached at the second carbon position. The trifluoromethoxy group, -O-CF3, introduces distinct electronic and steric effects, making this compound highly versatile in various chemical and biological contexts.
2-(Trifluoromethoxy)propionic acid has been extensively studied for its role in organic synthesis. Its ability to act as an electrophilic fluorinating agent has made it a valuable reagent in the synthesis of fluorinated compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science. Recent research has highlighted its potential as a building block for constructing complex fluorinated molecules with high precision.
In the field of medicinal chemistry, 2-(Trifluoromethoxy)propionic acid has been employed as a precursor for the synthesis of bioactive compounds. Its trifluoromethoxy group contributes to enhanced stability and bioavailability, making it an attractive candidate for drug development. For instance, studies have demonstrated its utility in the synthesis of antiviral agents and anticancer drugs, where fluorinated substituents are known to improve pharmacokinetic properties.
The synthesis of 2-(Trifluoromethoxy)propionic acid involves several methods, including direct fluorination and nucleophilic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of its production processes.
In terms of applications, 2-(Trifluoromethoxy)propionic acid has found uses in polymer chemistry as well. Its ability to form stable esters and amides makes it a useful monomer for synthesizing high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for advanced materials applications such as aerospace components and electronic devices.
Moreover, 2-(Trifluoromethoxy)propionic acid has been explored for its potential in environmental chemistry. Its fluorinated structure allows it to participate in reactions that degrade persistent organic pollutants (POPs). Recent studies have shown that this compound can act as a catalyst in the breakdown of harmful chemicals in contaminated environments, offering a promising solution for environmental remediation.
The unique electronic properties of 2-(Trifluoromethoxy)propionic acid also make it an interesting candidate for optoelectronic applications. Its ability to absorb light across a broad spectrum suggests potential uses in photovoltaic devices and light-emitting diodes (LEDs). Researchers are actively investigating its integration into next-generation electronic materials to enhance their performance and efficiency.
In conclusion, 2-(Trifluoromethoxy)propionic acid (CAS No. 1378795-51-7) is a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, polymer science, environmental remediation, and optoelectronics. Its distinct chemical properties and versatility continue to drive innovative research across various scientific disciplines. As advancements in synthetic methods and material science progress, the potential uses of this compound are expected to expand further, solidifying its importance in modern chemistry.
1378795-51-7 (2-(Trifluoromethoxy)propionic acid) 関連製品
- 1070505-53-1(rac Bepotastine)
- 2138803-67-3(2-(2-bromoethenyl)-N-methylaniline)
- 864755-84-0(3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one)
- 2137735-52-3(1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-)
- 1269755-42-1(Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate)
- 119347-14-7((5α,7β,9α,10β,13α)-7,9,10,13-Tetraacetoxytaxa-4(20),11-dien-5-yl (2E)-3-phenylacrylate)
- 1421517-72-7(4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)
- 1335013-55-2(2,2,2-trifluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-one)
- 1171496-95-9(1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide)
- 2877663-95-9(3-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-methylpyridazine)




